molecular formula C4H4BClO2S B1592236 (3-Chlorothiophen-2-yl)boronic acid CAS No. 324024-80-8

(3-Chlorothiophen-2-yl)boronic acid

Cat. No.: B1592236
CAS No.: 324024-80-8
M. Wt: 162.41 g/mol
InChI Key: SFFHGIVONBNWST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (3-Chlorothiophen-2-yl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and boronic acids like this compound play a crucial role in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the broader Suzuki-Miyaura cross-coupling process, which also involves oxidative addition .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The successful completion of this reaction results in the creation of new organic compounds, expanding the diversity and complexity of biochemical structures .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which can have a wide range of molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, light, and atmospheric conditions . For instance, the compound is sensitive to light and should be stored in a dark place . Additionally, it should be kept under an inert atmosphere and at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)boronic acid typically involves the halogenation of thiophene followed by borylation. One common method is the direct borylation of 3-chlorothiophene using bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions . The reaction proceeds efficiently, yielding the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Comparison with Similar Compounds

Uniqueness: (3-Chlorothiophen-2-yl)boronic acid is unique due to the presence of both a chlorine atom and a thiophene ring, which imparts specific electronic and steric properties. These properties make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

(3-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHGIVONBNWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598275
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324024-80-8
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorothiophene-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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